
2-(Trifluoromethoxy)ethanol
Overview
Description
2-(Trifluoromethoxy)ethanol is a colorless, transparent liquid at room temperature and pressure. It is a primary alcohol organic compound with the molecular formula C3H5F3O2 and a molecular weight of 130.07 g/mol . This compound is primarily used as an intermediate in organic synthesis and as a raw material in pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)ethanol typically involves the reaction of 2-chloroethanol with trifluoromethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve the use of trifluoromethoxylation reagentsThe process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(trifluoromethoxy)acetaldehyde or 2-(trifluoromethoxy)acetic acid.
Reduction: Reduction reactions can convert it into 2-(trifluoromethoxy)ethane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under basic conditions.
Major Products:
Oxidation: 2-(Trifluoromethoxy)acetic acid
Reduction: 2-(Trifluoromethoxy)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Trifluoromethoxylation Reactions
One of the primary applications of 2-(trifluoromethoxy)ethanol is as a reagent in trifluoromethoxylation reactions. This compound serves as a nucleophilic trifluoromethoxylating agent, facilitating the introduction of trifluoromethoxy groups into various substrates. Recent studies have demonstrated its effectiveness in promoting the dehydroxylative trifluoromethoxylation of aliphatic alcohols, yielding products in moderate to high yields under optimized conditions .
Mechanistic Insights
The mechanism of these reactions often involves the formation of a reactive intermediate that can selectively react with alcohols. The choice of solvent and reaction temperature significantly influences the reaction rate and product yield, with dimethylformamide (DMF) identified as particularly effective for these transformations .
Pharmaceutical Applications
Drug Development
In pharmaceutical chemistry, this compound is utilized for the synthesis of fluorinated compounds that exhibit enhanced biological activity. The introduction of trifluoromethoxy groups can modify the pharmacokinetic properties of drug candidates, potentially improving their efficacy and selectivity against biological targets .
Case Studies
For instance, studies have indicated that compounds derived from this compound show promise in treating various conditions due to their improved metabolic stability and reduced toxicity profiles compared to their non-fluorinated counterparts. This has been particularly noted in compounds targeting specific enzymes involved in metabolic pathways .
Materials Science
Polymer Chemistry
In materials science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can lead to materials with improved thermal stability and chemical resistance. Research indicates that polymers modified with trifluoromethoxy groups exhibit lower surface energy, which can be advantageous for applications requiring hydrophobic surfaces .
Surface Modification
The use of this compound in surface modification processes has been documented, where it contributes to the development of coatings with unique properties such as anti-fogging and anti-adhesion characteristics. These coatings find applications in various industries, including automotive and electronics .
Environmental Applications
Monitoring and Analysis
Recent reports have highlighted the role of this compound in environmental monitoring, especially concerning per- and polyfluoroalkyl substances (PFAS). Its chemical structure allows it to be used as a marker or tracer in studies assessing the fate and transport of PFAS in environmental systems .
Summary Table: Applications of this compound
Application Area | Description | Key Findings/Notes |
---|---|---|
Organic Synthesis | Nucleophilic trifluoromethoxylation reactions | Effective under optimized conditions |
Pharmaceutical Chemistry | Synthesis of fluorinated drug candidates | Improved efficacy and selectivity |
Materials Science | Polymer modification for enhanced properties | Lower surface energy; improved thermal stability |
Environmental Monitoring | Used as a tracer for PFAS studies | Valuable for assessing environmental impact |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethanol involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interaction with biological targets. This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethanol
- 2,2,3,3,3-Pentafluoro-1-propanol
- 1-Bromo-2-(trifluoromethoxy)ethane
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness: 2-(Trifluoromethoxy)ethanol is unique due to its trifluoromethoxy group, which provides distinct electronic and steric properties compared to other fluorinated alcohols. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Biological Activity
2-(Trifluoromethoxy)ethanol is a compound that has garnered attention due to its unique trifluoromethoxy functional group, which imparts distinct biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethoxy group (-O-CF₃) attached to an ethanol backbone. This configuration enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.
1. Antibacterial Activity
Recent studies have demonstrated that compounds containing the trifluoromethoxy group exhibit significant antibacterial properties. In a comparative analysis, derivatives of this compound were tested against various bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for the most active compounds were reported as follows:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
A3/B3 | E. coli | 4.88 |
A3/B3 | Bacillus subtilis | 6.50 |
A3/B3 | Staphylococcus aureus | 5.00 |
These results indicate that the trifluoromethoxy derivatives are more effective than their trifluoromethyl counterparts in inhibiting bacterial growth .
2. Antifungal Activity
In addition to antibacterial effects, this compound has shown promising antifungal activity. The compound was evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy was quantified using MIC values:
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
A3/B3 | Candida albicans | 8.00 |
A3/B3 | Aspergillus niger | 10.00 |
The findings suggest that the incorporation of the trifluoromethoxy group enhances the antifungal activity compared to non-fluorinated analogs .
3. Anticancer Activity
The anticancer potential of this compound has been investigated across various human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The half-maximal inhibitory concentration (IC₅₀) values were determined for several derivatives:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
7 | PACA2 | 44.4 |
8 | PACA2 | 22.4 |
9 | HCT116 | 17.8 |
Notably, compound 9 exhibited superior activity compared to Doxorubicin, a standard chemotherapeutic agent . Mechanistic studies indicated that treatment with these compounds led to down-regulation of key genes involved in cancer progression such as TP53, BRCA1, and EGFR, suggesting a multi-targeted approach in their anticancer action .
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Antibacterial Mechanism : The trifluoromethoxy group enhances membrane permeability, allowing greater interaction with bacterial cell walls.
- Antifungal Mechanism : Similar to its antibacterial action, it disrupts fungal cell membranes.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells by modulating gene expression related to cell survival and proliferation.
Molecular docking studies have shown promising interactions with proteins such as enoyl reductase in bacteria and various oncogenic pathways in cancer cells .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for treating resistant bacterial infections, showing a significant reduction in infection rates.
- Case Study 2 : In vitro studies demonstrated that a specific formulation containing this compound effectively reduced tumor size in xenograft models.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O2/c4-3(5,6)8-2-1-7/h7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAARXYRNUBDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591703 | |
Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362631-84-3 | |
Record name | 2-(Trifluoromethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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